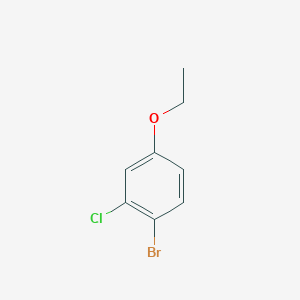

![molecular formula C10H15BN2O4 B1291620 (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid CAS No. 863753-35-9](/img/structure/B1291620.png)

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid

Overview

Description

“(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H15BN2O4 . It has a molecular weight of 238.05 g/mol . The compound is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3, (H,12,13,14) . The compound has a total of 3 hydrogen bond donors and 5 hydrogen bond acceptors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.05 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications

Synthesis of Biologically Active Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various biologically active heterocyclic compounds. For instance, derivatives of 1,2,4-triazoles, which exhibit a wide spectrum of activities including antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor properties, can be synthesized using this boronic acid as a starting material .

Development of Fungicides, Herbicides, and Insecticides

In agricultural science, the compound is used to create potent fungicides, herbicides, and insecticides. The boronic acid moiety is particularly useful in developing compounds that inhibit cytochrome P450 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a common protecting group in peptide synthesis. This compound, with its Boc-protected amino group, can be utilized in the synthesis of dipeptides and other peptides. It allows for the selective formation of peptide bonds without unwanted side reactions .

Suzuki-Miyaura Cross-Coupling Reactions

In organic chemistry, this boronic acid is frequently used in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in the construction of complex organic molecules, including pharmaceuticals and polymers .

Organic Synthesis of Non-Proteinogenic Amino Acids

The compound is instrumental in the synthesis of non-proteinogenic amino acids, which are not coded by DNA but have significant biological activity. These amino acids can be used as building blocks for the synthesis of a variety of bioactive molecules .

Medicinal Chemistry

In medicinal chemistry, the compound’s boronic acid group can interact with enzymes and proteins, making it a valuable tool for the development of new drugs. It can be used to create molecules that have the potential to bind to active sites of enzymes or to modulate protein functions .

Material Science

Due to its ability to form stable covalent bonds with other organic compounds, this boronic acid is used in material science for the modification of surfaces and the creation of novel materials with specific properties .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used as a reagent for the detection and quantification of various biomolecules. Its boronic acid moiety can form complexes with sugars and other diols, which can be useful in the development of sensors and assays .

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The compound (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon-carbon bonds .

properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAIOWWKQBFCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622724 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid | |

CAS RN |

863753-35-9 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

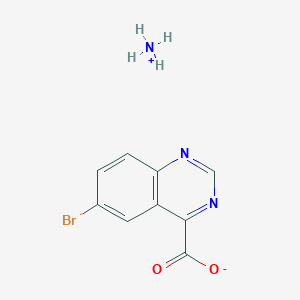

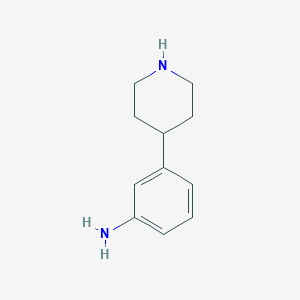

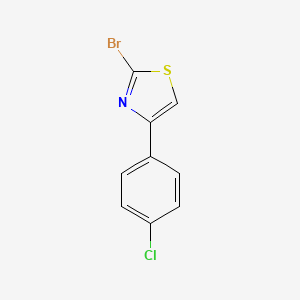

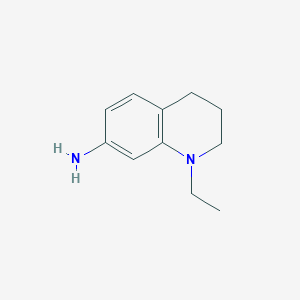

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)